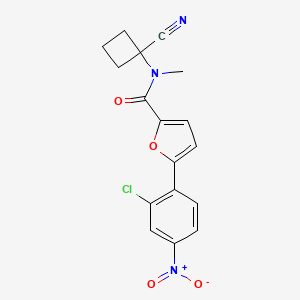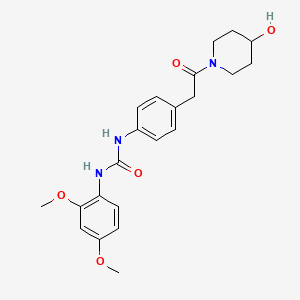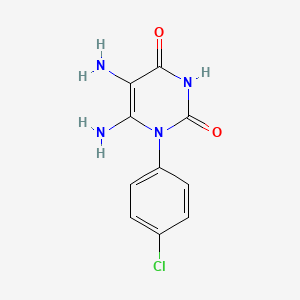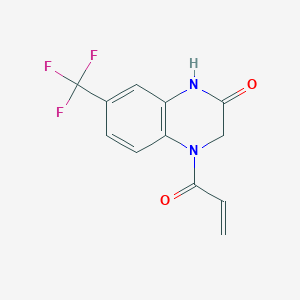
1-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)-3-苯乙基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea, also known as MTU-8, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTU-8 belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
科学研究应用
Pharmaceutical Development
This compound, due to its structural similarity to 4-hydroxy-2-quinolones, may have potential in drug research and development. The 4-hydroxy-2-quinolones are known for their pharmaceutical and biological activities, which make them valuable in the synthesis of related heterocycles with unique biological activities . This suggests that our compound could be used in the development of new therapeutic agents.
Synthesis of Fused Heterocycles
The compound could be utilized in the synthesis of fused heterocycles. These structures are significant in medicinal chemistry as they often exhibit a wide range of biological activities. The synthetic methodology of quinolin-2,4-dione derivatives, which are structurally related, indicates potential utility in creating novel fused ring systems .
Antimicrobial Agents
Given the antimicrobial properties of quinolone derivatives, this compound might serve as a precursor for developing new antimicrobial agents. Quinolones have been isolated from various natural sources and have shown effectiveness against a range of microbial pathogens .
Anticancer Research
The structural features of this compound suggest it could be explored for anticancer properties. Quinolone derivatives have been studied for their potential use in cancer treatment, making this compound a candidate for the synthesis of anticancer drugs .
Neurological Disorders
The compound’s structure hints at possible applications in treating neurological disorders. Quinolines and their derivatives have been used to treat conditions like nocturnal leg cramps and arthritis, and there is potential for this compound to be developed into drugs for similar or related conditions .
Prion Disease Treatment
There is a possibility that this compound could be investigated for its efficacy in treating prion diseases. Quinine and its derivatives have been used with limited success for such treatments, indicating a potential research avenue for our compound .
Intramolecular Cycloaddition Reactions
The compound could be used in intramolecular cycloaddition reactions to create novel tetracyclic structures. Such reactions are advantageous for forming multiple rings in a single step, which is valuable in the synthesis of complex organic molecules .
Click Chemistry Applications
Lastly, the compound may find applications in click chemistry, where it could be used to generate new molecules with diverse biological activities. The ability to undergo cycloaddition reactions makes it a suitable candidate for click chemistry protocols .
属性
IUPAC Name |
1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-17-9-8-16(13-15(17)7-10-18(22)23)21-19(24)20-12-11-14-5-3-2-4-6-14/h2-6,8-9,13H,7,10-12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQMYAGNQNPXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2595984.png)
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2595986.png)

![2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595991.png)

![(E)-4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2595993.png)
![4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2595995.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2595996.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2595997.png)



![6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2596004.png)